molecular formula C7H18ClNO B6246570 (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride CAS No. 2408971-82-2

(2-methoxy-2-methylbutyl)(methyl)amine hydrochloride

Cat. No. B6246570
CAS RN: 2408971-82-2
M. Wt: 167.7
InChI Key:
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Description

“(2-methoxy-2-methylbutyl)(methyl)amine hydrochloride” is likely a derivative of amines, which are organic compounds that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines often involves reactions with acid chlorides or acid anhydrides to form amides . The Mannich reaction is another common method for synthesizing amines, involving the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia .


Molecular Structure Analysis

Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra .


Chemical Reactions Analysis

Amines can react with acids to form salts soluble in water . They can also undergo the Mannich reaction, which is the aminoalkylation reaction involving the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia .


Physical And Chemical Properties Analysis

Amines have infrared absorptions in the 3300–3360 cm−1 region, and the proton that is attached to the heteroatom gives rise to an often indistinct signal in the 1H NMR spectrum . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .

Mechanism of Action

The mechanism of action of amines often involves their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions .

Safety and Hazards

Amines can be hazardous. For example, methylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation .

Future Directions

The future directions of amines research could involve exploring other reagents of the type Y–NH2, which have been found to give stable products useful in characterizing the aldehydes and ketones from which they are prepared . This could open up new possibilities for the synthesis of a wide range of compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride involves the reaction of 2-methoxy-2-methylbutanol with methylamine in the presence of hydrochloric acid.", "Starting Materials": [ "2-methoxy-2-methylbutanol", "methylamine", "hydrochloric acid" ], "Reaction": [ "Add 2-methoxy-2-methylbutanol to a reaction flask.", "Add methylamine to the reaction flask.", "Add hydrochloric acid to the reaction flask.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with cold water and dry it under vacuum.", "Recrystallize the solid from ethanol to obtain (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride." ] }

CAS RN

2408971-82-2

Product Name

(2-methoxy-2-methylbutyl)(methyl)amine hydrochloride

Molecular Formula

C7H18ClNO

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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